[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine and fluorine atom on a phenoxy group, which is further connected to a propyl chain and a carbamic acid tert-butyl ester group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenol derivative to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.
Ether Formation: The brominated and fluorinated phenol is then reacted with a propyl halide under basic conditions to form the corresponding phenoxypropane.
Carbamate Formation: The final step involves the reaction of the phenoxypropane with tert-butyl chloroformate and a suitable base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbamate group may also play a role in modulating its biological activity by interacting with active sites or altering the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
[3-(3-Bromo-5-chlorophenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
[3-(3-Bromo-5-methylphenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of fluorine.
[3-(3-Bromo-5-nitrophenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The uniqueness of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester lies in the specific combination of bromine and fluorine atoms on the phenoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where such properties are desired.
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-fluorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-5-4-6-19-12-8-10(15)7-11(16)9-12/h7-9H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJICSUPLWEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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